molecular formula C23H24ClN3O5 B2696850 methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-87-5

methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No. B2696850
CAS RN: 896384-87-5
M. Wt: 457.91
InChI Key: IQNKXSRSVHRUNR-UHFFFAOYSA-N
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Description

Methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H24ClN3O5 and its molecular weight is 457.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have led to the development of novel synthesis methods for quinazoline derivatives, which are structurally related to the compound . For instance, a study by Azizian et al. described a method for rearranging 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, showcasing the versatility of these compounds in synthetic chemistry (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000). Furthermore, Kubicki et al. analyzed the hydrogen bonding in anticonvulsant enaminones, highlighting the importance of molecular interactions in determining the properties of these compounds (Kubicki, Bassyouni, & Codding, 2000).

Applications in Scientific Research

Quinazoline derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. Deady et al. synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluated their cytotoxic activity, demonstrating the potential of these compounds in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Additionally, the study by Quideau et al. on the oxidative dearomatization of phenols and anilines via λ3- and λ5-iodane-mediated phenylation and oxygenation further illustrates the chemical versatility of quinazoline-related compounds for synthetic applications (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate' involves the condensation of 4-chlorobenzylamine with ethyl 3-oxohexanoate to form the intermediate, which is then reacted with 2-amino-4,6-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to yield the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 3-oxohexanoate", "2-amino-4,6-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "methyl iodide", "triethylamine", "dichloromethane", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with ethyl 3-oxohexanoate in the presence of triethylamine and dichloromethane to form the intermediate, ethyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]hexanoate.", "Step 2: The intermediate is then reacted with 2-amino-4,6-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of sodium hydroxide and water to yield the final product, methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate.", "Step 3: The final product is purified by recrystallization from diethyl ether and hydrochloric acid, and then washed with sodium chloride solution." ] }

CAS RN

896384-87-5

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.91

IUPAC Name

methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H24ClN3O5/c1-32-22(30)16-8-11-18-19(13-16)26-23(31)27(21(18)29)12-4-2-3-5-20(28)25-14-15-6-9-17(24)10-7-15/h6-11,13H,2-5,12,14H2,1H3,(H,25,28)(H,26,31)

InChI Key

IQNKXSRSVHRUNR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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